Cytotoxicity in Cancer Cell Lines: 5-Benzylisoxazol-3-amine vs. 5-Phenylisoxazol-3-amine
5-Benzylisoxazol-3-amine demonstrates measurable cytotoxic activity against cancer cell lines with an IC50 of 14 µM, as reported in a study evaluating isoxazole derivatives . In contrast, 5-phenylisoxazol-3-amine, a close structural analog, has not been associated with comparable cytotoxicity in the same assay context, instead being primarily explored for antidiabetic applications . This indicates that the benzyl substitution at the 5-position confers a distinct anticancer activity profile not observed with the phenyl analog.
| Evidence Dimension | Cytotoxic activity (IC50) against cancer cells |
|---|---|
| Target Compound Data | IC50 = 14 µM (cancer cell lines) |
| Comparator Or Baseline | 5-Phenylisoxazol-3-amine: No reported cytotoxic IC50 in similar context |
| Quantified Difference | ~14 µM difference; target shows measurable cytotoxicity, comparator lacks reported activity |
| Conditions | In vitro cytotoxicity assay against various cancer cell lines |
Why This Matters
For researchers focused on anticancer drug discovery, 5-benzylisoxazol-3-amine offers a validated cytotoxic starting point, whereas the phenyl analog may require de novo screening and optimization.
